molecular formula C11H18 B14412834 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- CAS No. 83321-17-9

1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl-

Cat. No.: B14412834
CAS No.: 83321-17-9
M. Wt: 150.26 g/mol
InChI Key: NXFAIVBBCXZIHX-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 1, 2, 3, 4, and 5 are replaced by ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- can be achieved through several methods:

    Annulation Reactions: These involve the construction of a five-membered ring through [2 + 2 + 1] or [3 + 2] annulation reactions.

    Electrocyclization Reactions: The Nazarov Cyclization is a common method for synthesizing cyclopentadienes.

Industrial Production Methods

Industrial production of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- often involves the dehydrogenation of cyclopentadiene or the monomerization of its dimer. These processes are typically carried out in large-scale reactors under controlled temperatures and pressures to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substituting Agents: Halogens, alkyl halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted cyclopentadienes.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- involves its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction. This reaction involves the addition of a diene to a dienophile, resulting in the formation of a six-membered ring . The compound’s unique structure allows it to participate in these reactions efficiently, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

83321-17-9

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1-ethyl-2,3,4,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/C11H18/c1-6-11-9(4)7(2)8(3)10(11)5/h9H,6H2,1-5H3

InChI Key

NXFAIVBBCXZIHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C1C)C)C)C

Origin of Product

United States

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